molecular formula C11H16Cl2N4O B13204121 1-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one dihydrochloride

1-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one dihydrochloride

Cat. No.: B13204121
M. Wt: 291.17 g/mol
InChI Key: URHCVTHRMDCBMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one dihydrochloride (CAS: 781649-84-1) is a bicyclic heterocyclic compound featuring an imidazo[4,5-c]pyridine core fused with a piperidin-4-yl substituent. Its molecular formula is C₁₁H₁₅Cl₂N₄O, with a molecular weight of 291.18 g/mol (or 254.72 g/mol for the free base) . The compound exists as a white to yellow powder with a high purity standard (≥98.0%) and exhibits a melting point of 450.5°C, indicative of thermal stability .

This derivative is a critical intermediate in synthesizing Rimegepant Sulfate, a dual-action migraine therapeutic that alleviates acute attacks and prevents recurrence . Its pharmacological relevance stems from its structural compatibility with calcitonin gene-related peptide (CGRP) receptor antagonism, a validated target for migraine management . The dihydrochloride salt form enhances aqueous solubility, facilitating drug formulation and bioavailability .

Properties

Molecular Formula

C11H16Cl2N4O

Molecular Weight

291.17 g/mol

IUPAC Name

1-piperidin-4-yl-3H-imidazo[4,5-c]pyridin-2-one;dihydrochloride

InChI

InChI=1S/C11H14N4O.2ClH/c16-11-14-9-7-13-6-3-10(9)15(11)8-1-4-12-5-2-8;;/h3,6-8,12H,1-2,4-5H2,(H,14,16);2*1H

InChI Key

URHCVTHRMDCBMW-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1N2C3=C(C=NC=C3)NC2=O.Cl.Cl

Origin of Product

United States

Preparation Methods

Protection of 4-piperidone hydrochloride

  • 4-piperidone hydrochloride is reacted with sodium bicarbonate and di-tert-butyl dicarbonate in 50% aqueous acetone.
  • The molar ratio of 4-piperidone hydrochloride : sodium bicarbonate : di-tert-butyl dicarbonate is approximately 1:1-3:1-3.
  • Stirring at room temperature for 24 hours yields N-tert-butoxycarbonyl-4-piperidone as a white solid.
  • Workup includes phase separation, extraction, drying, and concentration under reduced pressure.

Reductive amination to 4-amino-1-tert-butoxycarbonylpiperidine

  • Under nitrogen, N-tert-butoxycarbonyl-4-piperidone is reacted with ammonia in ethanol and titanium tetraisopropylate.
  • Sodium borohydride is added portionwise at temperatures below 30 °C.
  • Reaction proceeds for about 4 hours, then quenched with concentrated ammonia.
  • The product is isolated by filtration and washing, followed by acid-base extractions to purify.

Coupling with nicotinic acid derivative

  • The amino-protected piperidine intermediate is reacted with 2-chloro-3-pyridyl carboxylic acid in dimethyl sulfoxide.
  • Sodium carbonate and potassium iodide are used as base and catalyst.
  • The mixture is heated to 100 °C and then acidified to precipitate the product.
  • The crude product is recrystallized from isopropanol/water to yield 2-(4-amino)piperidyl nicotinic acid.

Cyclization via Curtius rearrangement

  • The intermediate acid is treated with diphenylphosphoryl azide and triethylamine in toluene under reflux.
  • After 4-8 hours, the solvent is removed, and the crude product is washed with aqueous acetic acid.
  • Final purification is by recrystallization from ethyl acetate/methanol.
  • The product is 1-(piperidin-4-yl)-1,3-dihydro-imidazo[4,5-b]pyridin-2-one, which can be converted to the dihydrochloride salt for enhanced solubility and stability.

Summary Table of Key Parameters

Parameter Details
Starting Material 4-piperidone hydrochloride
Key Reagents Di-tert-butyl dicarbonate, ammonia ethanol, titanium tetraisopropylate, sodium borohydride, 2-chloro-3-pyridyl carboxylic acid, diphenylphosphoryl azide, triethylamine
Solvents Aqueous acetone, ethanol, dimethyl sulfoxide, toluene, ethyl acetate, methanol
Reaction Atmosphere Nitrogen or inert gas protection required for reductive amination and cyclization
Temperature Range Room temperature to reflux (~100 °C)
Typical Yields 73-93% per step
Purification Extraction, filtration, acid-base washes, recrystallization

Notes on Industrial and Practical Considerations

  • The described method is considered green and cost-effective relative to prior art, with high yields and mild conditions.
  • The use of aqueous acetone and ammonia ethanol solutions reduces hazardous solvents.
  • Nitrogen atmosphere and temperature control are critical to avoid side reactions and ensure safety.
  • The process generates minimal waste compared to older methods, facilitating scale-up for industrial production.
  • The final dihydrochloride salt form improves compound handling, storage, and solubility for research applications.

Analytical Verification

  • The final compound and intermediates are characterized by nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS).
  • Proton NMR confirms structural integrity and purity.
  • Melting points and spectral data match literature values for the imidazo[4,5-c]pyridin-2-one derivatives.

Chemical Reactions Analysis

Types of Reactions

1-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution can introduce various alkyl or aryl groups onto the pyridine ring .

Scientific Research Applications

1-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one hydrochloride is a heterocyclic compound featuring a fused imidazopyridine structure with a piperidine moiety at the 1-position, enhancing its pharmacological properties. The hydrochloride salt form enhances its solubility and stability, making it suitable for use in medicinal chemistry. Research indicates that 1-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one hydrochloride has potential as an inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA repair mechanisms. Compounds within the imidazopyridine class are known to influence various cellular pathways related to cancer and inflammation, highlighting their therapeutic potential in treating malignancies and inflammatory diseases.

Interaction Studies
Interaction studies involving 1-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one hydrochloride have focused on its binding affinity with target proteins such as PARP enzymes. These studies use techniques like X-ray crystallography and surface plasmon resonance to elucidate binding interactions and affinities. Insights gained from these studies inform modifications to enhance efficacy and selectivity against specific biological targets.

Structural Comparison
Several compounds share structural similarities with 1-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one hydrochloride. The uniqueness of 1-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one hydrochloride lies in its specific piperidine substitution and its targeted biological activity against PARP enzymes compared to other imidazopyridines.

Compound NameStructural FeaturesUnique Properties
7-Bromo-1H-imidazo[4,5-c]pyridin-2-oneBromine substitution at position 7Exhibits unique halogen-related reactivity
3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-oneMethyl group at position 3Alters lipophilicity and may affect bioavailability
4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-oneDichloro substitutions at positions 4 and 6Potentially increased potency due to electron-withdrawing effects
Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dioneDifferent ring fusion patternDistinct pharmacological profile due to structural differences

Mechanism of Action

The mechanism of action of 1-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases or modulate the function of neurotransmitter receptors .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Core Structure Substituents Pharmacological Target Key Features Reference
1-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one dihydrochloride Imidazo[4,5-c]pyridine Piperidin-4-yl (dihydrochloride salt) CGRP receptor (Migraine) High solubility, thermal stability
Tolebrutinib Imidazo[4,5-c]pyridine 4-Phenoxyphenyl, prop-2-enoyl-piperidine Bruton tyrosine kinase (BTK) Orally active BTK inhibitor for autoimmune diseases
6-Chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(4-(pyrazin-2-ylmethyl)piperazin-1-yl)-3H-imidazo[4,5-b]pyridine (27g) Imidazo[4,5-b]pyridine Chloro, pyrazolyl, pyrazinyl-piperazine Kinase inhibitors (e.g., JAK, EGFR) Broad-spectrum kinase inhibition
1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one Imidazo[4,5-c]pyridine 4-Bromo-2-fluorophenyl Biologically active intermediate Bromine/fluorine substituents enhance metabolic stability
3-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one Imidazo[4,5-b]pyridine Piperidin-4-yl Undisclosed (research intermediate) Positional isomer of target compound

Key Observations :

Core Structure Variations: The target compound’s imidazo[4,5-c]pyridine core differs from imidazo[4,5-b]pyridine analogs (e.g., 27g) in nitrogen positioning, altering electron distribution and binding affinity . Substitution at the piperidin-4-yl group (e.g., dihydrochloride vs. prop-2-enoyl in tolebrutinib) modulates solubility and target selectivity .

Functional Group Impact :

  • Halogenation (e.g., bromine/fluorine in 1-(4-bromo-2-fluorophenyl)-imidazo[4,5-c]pyridin-2-one) improves metabolic stability and lipophilicity, favoring blood-brain barrier penetration .
  • Dihydrochloride salt formation in the target compound enhances solubility (>1.61E-08 mmHg vapor pressure at 25°C) compared to free bases .

Key Insights :

  • Therapeutic Specificity : The target compound’s CGRP receptor antagonism is distinct from kinase inhibitors (e.g., 27g) or BTK-targeting agents (tolebrutinib), reflecting scaffold adaptability .
  • Synthetic Complexity : Piperidine introduction in the target compound requires precise N-alkylation steps, whereas tolebrutinib’s acryloyl group demands stereochemical control .

Biological Activity

1-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one dihydrochloride is a heterocyclic compound with significant potential in medicinal chemistry. This compound features a piperidine moiety and an imidazopyridine structure, which contribute to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C11H16Cl2N4O
  • Molecular Weight : 291.17 g/mol
  • Structure : The compound is characterized by a fused imidazopyridine ring system with a piperidine substituent at the 1-position, enhancing its pharmacological properties and solubility due to its dihydrochloride salt form .

Research indicates that 1-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one dihydrochloride exhibits notable biological activities through several mechanisms:

  • PARP-1 Inhibition : The compound has been identified as an effective inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair processes. This inhibition suggests potential applications in cancer therapy by enhancing the cytotoxic effects of DNA-damaging agents .
  • Neurological Modulation : The compound also shows promise in modulating neurotransmitter pathways, indicating potential therapeutic applications in treating neurological disorders .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties against various pathogens. Further investigations are needed to quantify these effects and understand the underlying mechanisms .

Biological Activity Data

Activity TypeObservationsReference
PARP-1 InhibitionSignificant inhibition observed in vitro
Antimicrobial EffectsActive against specific bacterial strains
Neurological EffectsModulates neurotransmitter activity
CytotoxicityEnhances effects of chemotherapeutic agents

Case Study 1: PARP Inhibition

In a study evaluating the efficacy of various imidazopyridine derivatives, 1-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one dihydrochloride was found to significantly inhibit PARP-1 activity. This inhibition was associated with increased apoptosis in cancer cell lines treated with DNA-damaging agents, suggesting that this compound could enhance the effectiveness of existing cancer therapies.

Case Study 2: Antimicrobial Evaluation

Another study focused on the antimicrobial properties of related compounds demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the piperidine or imidazopyridine moieties could enhance antimicrobial activity, warranting further exploration into structure-activity relationships .

Q & A

Q. What are the recommended safety protocols for handling 1-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one dihydrochloride in laboratory settings?

Methodological Answer:

  • Ventilation: Use in well-ventilated areas with fume hoods to prevent inhalation exposure. Emergency eyewash stations and washing facilities must be accessible .
  • Personal Protective Equipment (PPE):
    • Respiratory protection: Use NIOSH-approved respirators if ventilation is insufficient.
    • Gloves: Nitrile or neoprene gloves to avoid skin contact.
    • Eye protection: Chemical goggles or face shields.
  • First Aid:
    • Inhalation: Move to fresh air; seek medical attention if symptoms persist.
    • Skin contact: Remove contaminated clothing, rinse with water for 15 minutes.
    • Eye exposure: Flush with water for 10–15 minutes; consult a physician.
    • Ingestion: Rinse mouth and seek medical help immediately .

Q. What synthetic routes are available for preparing this compound, and how do reaction conditions influence yield and purity?

Methodological Answer:

  • Key Synthesis Steps:
    • Intermediate preparation: React piperidin-4-amine derivatives with imidazo[4,5-c]pyridinone precursors in anhydrous dichloromethane under nitrogen .
    • Cyclization: Use catalytic p-toluenesulfonic acid (pTSA) to promote heterocyclic ring formation, similar to methods for chromeno-pyrimidine derivatives .
    • Salt formation: Treat the free base with HCl gas in ethanol to form the dihydrochloride salt .
  • Optimization Factors:
    • Temperature: Maintain 0–5°C during acid-sensitive steps to avoid side reactions.
    • Catalyst loading: 10 mol% pTSA achieves >90% conversion in cyclization .
    • Workup: Sequential washes with NaHCO₃ (to remove excess acid) and brine (to dehydrate) improve purity .

Q. What analytical techniques are most effective for characterizing this compound’s structure and purity?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm regioselectivity of the imidazo-pyridinone core and piperidine substitution patterns. Key signals:
    • Piperidinyl protons: δ 2.8–3.5 ppm (multiplet).
    • Imidazo-pyridinone aromatic protons: δ 7.2–8.1 ppm .
  • Mass Spectrometry (HRMS): ESI-HRMS validates molecular weight (calc. 292.2 for C₁₂H₁₇N₃O·2HCl) .
  • HPLC-Purity: Reverse-phase C18 column (ACN/0.1% TFA gradient) achieves >99% purity with retention time ~8.2 min .

Advanced Research Questions

Q. How can computational reaction path search methods optimize the synthesis of this compound?

Methodological Answer:

  • Quantum Chemical Calculations:
    • Use DFT (B3LYP/6-31G*) to model transition states during cyclization. Identify energy barriers for competing pathways (e.g., N1 vs. N3 alkylation) .
    • Solvent effects: Simulate dielectric constants (ε) of dichloromethane (ε=8.9) to predict reaction kinetics .
  • Experimental Feedback Loop:
    • Integrate experimental yields with computed activation energies to refine computational models. For example, low yields (<50%) correlate with high-barrier pathways (>25 kcal/mol) .

Q. What strategies resolve contradictions between experimental and theoretical data on this compound’s reactivity in heterocyclic systems?

Methodological Answer:

  • Case Study Example:
    • Observed vs. Predicted Reactivity: Experimental data may show unexpected regioselectivity in alkylation (e.g., piperidine N-alkylation over imidazole).
    • Resolution Steps:

Isotopic Labeling: Use ¹⁵N-labeled intermediates to track reaction pathways via NMR .

Kinetic Profiling: Compare computed energy barriers (DFT) with experimental rate constants (e.g., Arrhenius plots) to identify overlooked intermediates .

Cross-Validation: Validate computational models with analogous compounds (e.g., pyridazinone derivatives) to isolate steric/electronic effects .

Q. How do environmental factors (pH, temperature) affect the stability of this compound in biological assays?

Methodological Answer:

  • pH Stability Studies:
    • Acidic conditions (pH <3): Rapid degradation via imidazole ring protonation and hydrolysis. Half-life (t₁/₂) <1 hour at 37°C.
    • Neutral/basic conditions (pH 7–9): Stable for >48 hours at 25°C, suitable for cell-based assays .
  • Thermal Stability:
    • Solid state: Decomposition onset at 180°C (TGA data).
    • Solution state: Store at -20°C in anhydrous DMSO to prevent hydrate formation .

Q. What formulation challenges arise when developing this compound for pharmaceutical testing?

Methodological Answer:

  • Excipient Compatibility:
    • Carriers: Avoid lactose (Maillard reaction with primary amines); use microcrystalline cellulose or mannitol instead .
    • Solubility Enhancers: Co-formulate with cyclodextrins (e.g., HP-β-CD) to improve aqueous solubility (from <0.1 mg/mL to >5 mg/mL) .
  • Tableting Issues:
    • Compression: High elastic recovery of the free base requires wet granulation with 2% PVP K30 to ensure tablet integrity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.